![molecular formula C31H20BrN B6590970 2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] CAS No. 1241891-64-4](/img/structure/B6590970.png)
2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]
Overview
Description
2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its promising biological activities. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
Scientific Research Applications
Thermally Activated Delayed Fluorescence (TADF) Emitters
This compound has been used as a donor-spiro-acceptor (D-A) emitter in the creation of high-efficiency, yellowish-green third-generation thermally activated delayed fluorescence (TADF) organic light-emitting diodes (OLEDs) . The CN-modulation of the fluorene was adopted for the modification of the singlet state with minor modifications of the triplet state .
OLED Efficiency Improvement
The compound has been used to improve the efficiency of OLEDs. The electron-withdrawing –CN substituent on the C4 site of the fluorene results in a sufficiently small singlet–triplet energy gap (Δ EST) and obvious TADF characteristics of SAF-3CN in the doped films . This has led to an external quantum efficiency (EQE) of 19.4% and small roll-off .
Green TADF Emitters
The compound has been used in the development of green TADF emitters. The EQE of the green TADF OLEDs is already over 30% with the help of the new molecular design fully harvesting triplet excitons of the TADF emitters for light emission through the up-conversion process .
Deep Blue Fluorescence Emitters
The compound has been used to create efficient deep blue fluorescence emitters for highly efficient and stable non-doped OLEDs . This is achieved through the hybridization of the LE and CT states into a new state, relieving largely red-shifted emission from a strong CT state .
Photoluminescence
The compound has been used in the synthesis and evaluation of photophysical properties of two 10-phenyl-10 H -spiro [acridine-9,9′-fluorene]-based o -carboranyl compounds . These compounds were produced by introducing o -carboranes to the para - or ortho -positions of each fluorene moiety .
Mechanism of Action
Target of Action
It’s known that similar spiro compounds are often used in the fabrication of organic light-emitting diodes (oleds), suggesting that their targets could be the light-emitting molecules in these devices .
Mode of Action
The compound interacts with its targets by serving as a host material for red, green, and blue phosphors in OLEDs .
Result of Action
In the context of oleds, the compound contributes to the efficient emission of light in red, green, and blue colors .
Action Environment
The action, efficacy, and stability of 2’-bromo-10-phenyl-10H-spiro[acridine-9,9’-fluorene] can be influenced by various environmental factors. For instance, the performance of OLEDs can be affected by temperature, humidity, and the presence of oxygen .
properties
IUPAC Name |
2'-bromo-10-phenylspiro[acridine-9,9'-fluorene] | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H20BrN/c32-21-18-19-24-23-12-4-5-13-25(23)31(28(24)20-21)26-14-6-8-16-29(26)33(22-10-2-1-3-11-22)30-17-9-7-15-27(30)31/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRPZFMLHKXSKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=CC=CC=C5C6=C4C=C(C=C6)Br)C7=CC=CC=C72 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene] |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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